Cytotoxicity in BT-474 Breast Cancer Cells: Head-to-Head Potency Advantage Over Structural Analogs
In MTT assays, (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone exhibited an IC50 of 0.99 µM against BT-474 breast carcinoma cells . By comparison, the des-benzyl analog (piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone showed significantly reduced potency (IC50 >10 µM), indicating a >10-fold loss of activity upon removal of the benzyl group . This demonstrates the critical contribution of the benzyl substituent to cellular target engagement.
| Evidence Dimension | Cytotoxicity (MTT assay) – BT-474 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.99 µM |
| Comparator Or Baseline | Des-benzyl analog: IC50 >10 µM |
| Quantified Difference | >10-fold increase in potency |
| Conditions | BT-474 breast cancer cell line; MTT assay; incubation 48 h |
Why This Matters
This >10-fold potency differential directly informs procurement: selecting the benzylated compound is essential to retain the reported sub-micromolar activity; the des-benzyl congener is >10-fold less active and is not a functional substitute.
